(S)-Pyroglutamic acid succinimidyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyroglutamic acid succinimidyl typically involves the reaction of pyroglutamic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
(S)-Pyroglutamic acid succinimidyl undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl group can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Primary Amines: React with the succinimidyl group to form amide bonds.
Water: Hydrolyzes the succinimidyl ester under mild conditions.
Major Products Formed
Amide Bonds: Formed when the succinimidyl group reacts with primary amines.
Carboxylic Acid and N-Hydroxysuccinimide: Formed upon hydrolysis of the succinimidyl ester.
Scientific Research Applications
(S)-Pyroglutamic acid succinimidyl has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins and peptides through stable amide bonds.
Drug Delivery: Employed in the development of drug conjugates for targeted delivery.
Biomaterials: Utilized in the modification of surfaces for improved biocompatibility and functionality
Mechanism of Action
The mechanism of action of (S)-Pyroglutamic acid succinimidyl involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the succinimidyl group, which acts as an efficient leaving group. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Commonly used in bioconjugation for their ability to form stable amide bonds.
Maleimides: Used for thiol-specific bioconjugation reactions.
Uniqueness
(S)-Pyroglutamic acid succinimidyl is unique due to its combination of pyroglutamic acid and succinimidyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-6-2-1-5(10-6)9(15)16-11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTUFHNZGGCASJ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.